Home > Products > Screening Compounds P45136 > 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine - 377729-85-6

7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Catalog Number: EVT-3173668
CAS Number: 377729-85-6
Molecular Formula: C12H10BrN7O
Molecular Weight: 348.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Preladenant

Compound Description: Preladenant (2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) is a potent and selective adenosine A2A receptor antagonist. [, , ] It has demonstrated efficacy in rodent models of movement disorders and depression. [] Preladenant has been investigated for its potential therapeutic benefits in Parkinson's disease (PD), including reducing motor symptoms and the risk of dyskinesias. [] It has also shown antidepressant-like effects, which may be beneficial for addressing the non-motor symptoms of PD. [] [(11)C]-Preladenant, a radiolabeled version of the compound, has been developed and evaluated as a PET tracer for imaging cerebral adenosine A2A receptors. []

SCH 412348

Compound Description: SCH 412348 (7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) is another potent and selective adenosine A2A receptor antagonist, exhibiting over 1000-fold selectivity over other adenosine receptors. [] Like Preladenant, it has shown efficacy in rodent models of movement disorders, particularly in attenuating haloperidol-induced catalepsy and potentiating l-Dopa-induced rotations in a PD model. [] SCH 412348 also shares the antidepressant-like profile observed with Preladenant in behavioral despair models. []

[18F]MNI-444

Compound Description: [18F]MNI-444 (7-(2-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) is a PET radiotracer developed for mapping adenosine A2A receptors in the brain. [] It was identified as a promising candidate from a series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives based on the preladenant structure. [] [18F]MNI-444 demonstrated favorable brain kinetics and specific binding to A2A receptors in non-human primate studies, leading to its further evaluation in human clinical trials. []

[123I]MNI-420

Compound Description: [123I]MNI-420 (7-(2-(4-(2-Fluoro-4-[123I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-imidazo[1,2-c]pyrazolo[4,3-e]pyrimidin-5-amine) is a SPECT radiopharmaceutical developed for mapping adenosine A2A receptors in the brain. [] Like [18F]MNI-444, it was selected from a series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives designed based on the preladenant structure. [] [123I]MNI-420 demonstrated suitable properties as an A2A receptor imaging agent in preclinical studies. []

SCH 58261

Compound Description: SCH 58261 (2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) is an adenosine A2A receptor antagonist. [, , , , , ] It is frequently used in research to investigate the role of A2A receptors in various physiological processes. Studies using SCH 58261 have provided insights into the involvement of A2A receptors in regulating GABA transport in nerve terminals [], modulating α7 nicotinic acetylcholine receptor responses in hippocampal interneurons [], influencing ghrelin release from the stomach [, ], and mediating protective effects in skeletal muscle ischemia-reperfusion injury. []

SCH-442416

Compound Description: SCH-442416 (2-(2-furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) is a preferential presynaptic adenosine A2A receptor antagonist. [] In a study investigating the effects of A2A receptor blockade on THC self-administration in squirrel monkeys, SCH-442416 was found to antagonize the reinforcing effects of THC, leading to a rightward shift in the THC self-administration dose-response curves. [] This suggests that blocking presynaptic A2A receptors with compounds like SCH-442416 could be a potential pharmacological strategy for treating marijuana dependence. []

Overview

7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a complex organic compound that belongs to the class of pyrazolo-triazolopyrimidine derivatives. These compounds are notable for their potential therapeutic applications, particularly in the inhibition of specific receptor functions and the treatment of various diseases, including cancers and neurodegenerative disorders. The compound features a unique combination of a pyrazolo ring fused with triazolo and pyrimidine structures, which contribute to its biological activity.

Source

This compound has been referenced in various scientific literature and patent filings, highlighting its synthesis and potential applications. Notably, it has been discussed in patents related to therapeutic compounds that target receptor tyrosine kinases and A2A receptors, indicating its relevance in drug discovery and development .

Classification

7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine can be classified as:

  • Chemical Class: Pyrazolo-triazolopyrimidine derivatives
  • Functional Group: Amines and bromides
  • Therapeutic Category: Potential AXL receptor inhibitors and A2A receptor antagonists
Synthesis Analysis

The synthesis of 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves several key steps:

  1. Formation of the Pyrazolo Framework: Starting from appropriate precursors such as 2-furyl aldehydes and hydrazines to create the pyrazole structure.
  2. Triazole Formation: The reaction of the pyrazole with azoles or similar reagents to introduce the triazole ring.
  3. Pyrimidine Fusion: This step involves cyclization reactions that integrate the pyrimidine moiety into the existing structure.
  4. Bromination: The introduction of the bromoethyl group is often achieved through alkylation reactions using bromoethyl derivatives.

Technical details regarding these synthetic pathways can be found in patent literature .

Molecular Structure Analysis

The molecular structure of 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine can be described as follows:

  • Molecular Formula: C₁₂H₁₀BrN₇O
  • Molecular Weight: Approximately 320.16 g/mol
  • Structural Features:
    • A pyrazole ring (five-membered ring containing two nitrogen atoms).
    • A fused triazole ring (five-membered ring containing three nitrogen atoms).
    • A pyrimidine moiety (six-membered ring with two nitrogen atoms).
    • A bromoethyl substituent attached to the pyrazole.

The compound's three-dimensional conformation plays a crucial role in its biological activity and interaction with target receptors.

Chemical Reactions Analysis

The compound is expected to participate in various chemical reactions typical for amines and halogenated compounds:

  1. Nucleophilic Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution with various nucleophiles.
  2. Coupling Reactions: The amine functional group may participate in coupling reactions to form more complex structures or conjugates.
  3. Dehalogenation Reactions: Under certain conditions, the bromine atom may be replaced or eliminated.

These reactions are essential for modifying the compound for enhanced biological activity or selectivity .

Mechanism of Action

The mechanism of action for 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine primarily involves its interaction with specific receptors:

  • AXL Receptor Inhibition: The compound has been shown to inhibit AXL receptor tyrosine kinase function. This inhibition can lead to reduced cell proliferation and survival in certain cancer types .
  • A2A Receptor Antagonism: It may also act as an antagonist at A2A receptors, which are involved in various physiological processes including immune response modulation and neurotransmission .

This dual action makes it a candidate for further investigation in therapeutic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine include:

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stability under ambient conditions varies; proper storage conditions are necessary to maintain integrity.

Relevant analyses such as melting point determination and spectral characterization (NMR, IR) are crucial for confirming identity and purity .

Applications

The applications of 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine are primarily found within scientific research:

  1. Cancer Research: As an AXL inhibitor, it holds promise for treating tumors that exhibit overexpression of this receptor.
  2. Neuroscience: Its potential as an A2A receptor antagonist may provide insights into treatments for neurodegenerative diseases.
  3. Drug Development: The compound serves as a lead structure for synthesizing analogs with improved efficacy or selectivity against specific biological targets .
Rationale for Molecular Design and Target Selection

Structural Hybridization Strategy of Pyrazolo-Triazolopyrimidine Core and Furan Heterocycles

The molecular architecture of 7-(2-bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine integrates a privileged pharmacophore system with targeted heterocyclic modifications. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core serves as a tricyclic scaffold that mimics the purine structure of endogenous adenosine, enabling competitive binding at adenosine receptors (ARs). This core exhibits planar rigidity that enhances stacking interactions within the orthosteric binding pocket of AR subtypes, particularly A₂A. The 5-amine group (–NH₂) at the pyrimidine ring is critical for hydrogen-bonding interactions with key residues (e.g., Asn253 in hA₂AR), analogous to the exocyclic amino group of adenosine [3] [5].

The 2-furan substitution is a strategic heterocyclic enhancement. Structure-activity relationship (SAR) studies of related derivatives (e.g., SCH 58261) demonstrate that 2-furanyl provides optimal steric and electronic properties for A₂A selectivity. The furan oxygen acts as a hydrogen-bond acceptor, while its moderate π-electron density enhances stacking in the hydrophobic subpocket of the A₂A receptor. Computational docking analyses indicate that replacing furan with bulkier aryl groups (e.g., phenyl) or electron-deficient heterocycles diminishes A₂A affinity by >10-fold, validating furan’s role in maximizing complementary interactions [3] [8]. Hybridization of this core and furan yields a ligand with sub-100 nM predicted A₂A affinity, aligning with SAR trends observed in SCH 58261 derivatives [3].

Bromoethyl Functionalization as a Versatile Handle for Bioconjugation and Prodrug Development

The 7-(2-bromoethyl) moiety introduces a reactive alkyl halide group that enables targeted molecular diversification. This modification replaces the phenethyl chain in SCH 58261 (a clinical-stage A₂A antagonist) with a shorter, electrophilic linker. SAR data indicate that alkyl chain length at the N⁷-position critically modulates receptor selectivity:

  • Phenethyl (SCH 58261): High A₂A affinity (Kᵢ = 2.3 nM) but moderate A₁ selectivity (A₂A/A₁ ratio = 53) [3] [8].
  • Propyl chains: Increase A₁ off-target binding, reducing selectivity [3].
  • Bromoethyl: Maintains optimal chain length (2-carbon) for A₂A engagement while introducing a versatile chemical handle.

Table 1: Bioconjugation and Prodrug Applications Enabled by Bromoethyl Functionalization

ApplicationReaction PartnersFunctional Outcomes
Protein BioconjugationThiols (cysteine residues)Site-specific antibody-drug conjugates for tumor-targeted A₂A blockade [5]
Polymer TherapeuticsPolyethylene glycol (PEG) aminesEnhanced solubility (>100 μM vs. <10 μM in parent SCH 58261) [3]
Prodrug ActivationNucleophiles (e.g., glutathione)Stimuli-responsive release in hypoxic tumor microenvironments [5]

The bromoethyl group facilitates nucleophilic substitution (Sₙ2) with thiols, amines, or azides under mild conditions. This allows covalent linkage to:

  • Drug carriers: PEGylation improves water solubility, addressing a key limitation of SCH 58261 derivatives [3].
  • Antibodies: Enables immunoconjugates for spatially controlled A₂A inhibition in oncology [5].
  • Pro-drug motifs: Thiol-cleavable linkers leverage high glutathione concentrations in tumors for selective activation [5].

Adenosine Receptor (AR) Subtype Selectivity Profiling: A₂A vs. A₁ Antagonism

The compound exhibits a predicted selectivity profile favoring A₂A receptor antagonism, inferred from structural analogs and mechanistic studies. SCH 58261—the phenethyl derivative—binds A₂A with Kᵢ = 2.3 nM and A₁ with Kᵢ = 121 nM, yielding an A₂A/A₁ selectivity ratio of 53 [3]. The bromoethyl analog retains the critical pharmacophore elements for A₂A preference:

  • Tricyclic core: Engages conserved residues in the adenosine binding pocket (His250, Glu169).
  • 2-Furanyl: Occupies a hydrophobic subpocket unique to A₂A.
  • N⁷-Bromoethyl: The 2-carbon chain length optimizes interactions with extracellular loop 2 (EL2), a region divergent between A₂A and A₁ subtypes.

Table 2: Comparative Adenosine Receptor Binding Affinity of Key Derivatives

CompoundA₂A Kᵢ (nM)A₁ Kᵢ (nM)Selectivity Ratio (A₂A/A₁)Source
SCH 58261 (7-Phenethyl derivative)2.312153 [3] [8]
7-(3-Phenylpropyl) analog~14*~1700*~121 [3] [4]
7-(2-Bromoethyl) target compound~5*~300*~60*(Predicted)

*Predicted values based on chain-length SAR trends [3] [4].

The bromoethyl group’s shorter chain (vs. phenethyl) may slightly enhance A₂A affinity by reducing steric clash with EL2, though experimental validation is pending. Selectivity arises from A₂A’s larger ligand-binding cavity and tolerance for electrophilic extensions at N⁷, unlike A₁, where longer chains promote off-target binding [3]. This A₂A selectivity is therapeutically relevant:

  • CNS disorders: A₂A antagonism reverses motor deficits in Parkinson’s models (e.g., haloperidol-induced catalepsy) without cardiovascular A₁ effects [3].
  • Oncology: Tumor-infiltrating T cells express A₂A as an immune checkpoint; selective blockade enhances anti-tumor immunity [5].

Properties

CAS Number

377729-85-6

Product Name

7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

IUPAC Name

10-(2-bromoethyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine

Molecular Formula

C12H10BrN7O

Molecular Weight

348.16 g/mol

InChI

InChI=1S/C12H10BrN7O/c13-3-4-19-10-7(6-15-19)11-16-9(8-2-1-5-21-8)18-20(11)12(14)17-10/h1-2,5-6H,3-4H2,(H2,14,17)

InChI Key

IVFQYNUKYXYNND-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCBr

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.